

Application Notes and Protocols for Cell-based Assays Using (-)-(S)-Cibenzoline-D4

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Compound of Interest

Compound Name: (-)-(S)-Cibenzoline-D4

Cat. No.: B15586745

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Introduction

(-)-(S)-Cibenzoline-D4 is a deuterated form of the S-enantiomer of Cibenzoline, a Class I antiarrhythmic agent. Cibenzoline primarily exerts its therapeutic effects by blocking cardiac sodium channels (NaV1.5), thereby reducing the excitability of cardiac cells.^[1] It also exhibits some activity on potassium channels.^{[1][2]} The S-enantiomer, (-)-(S)-Cibenzoline, is a more potent sodium channel blocker compared to its R-enantiomer. The incorporation of deuterium (D4) is intended to alter the metabolic profile of the compound, potentially increasing its metabolic stability and half-life, which are critical parameters in drug development. These application notes provide detailed protocols for two common cell-based assays to characterize the activity of **(-)-(S)-Cibenzoline-D4** on voltage-gated sodium channels: a high-throughput friendly fluorescent membrane potential assay and the gold-standard patch-clamp electrophysiology assay.

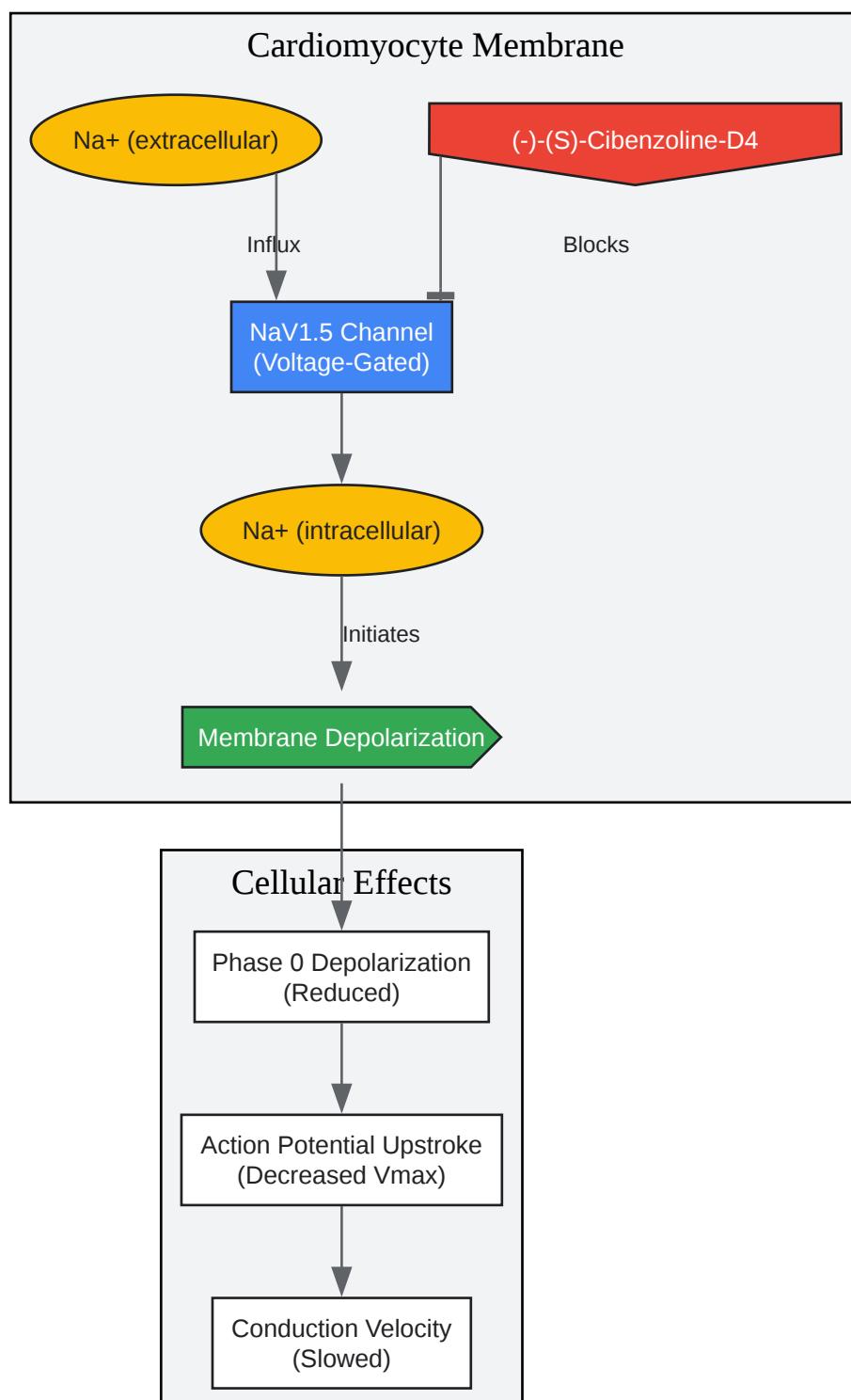
Data Presentation

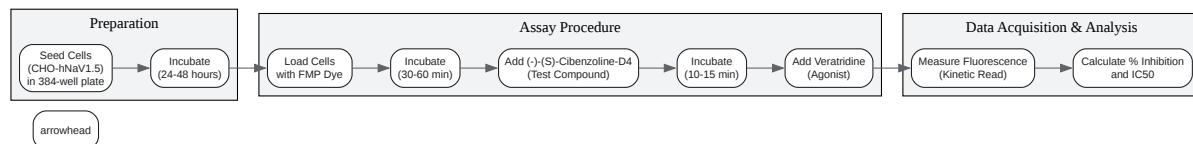
The following table summarizes the expected inhibitory activities of (-)-(S)-Cibenzoline and its deuterated analog on various ion channels. The data for (-)-(S)-Cibenzoline is based on published literature, while the expected data for the D4 variant is predictive, assuming similar potency with potentially altered pharmacokinetics.

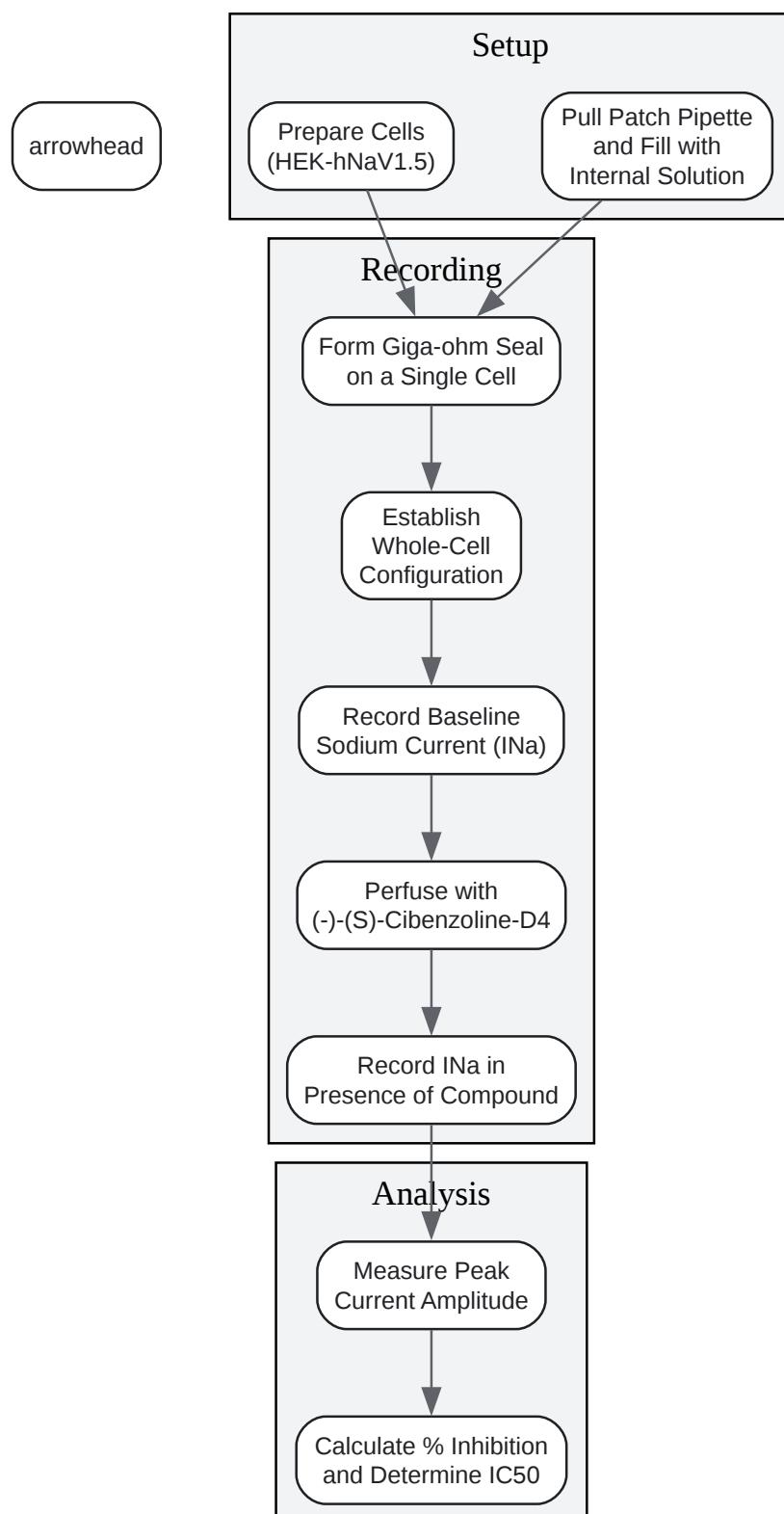
Compound	Target Ion Channel	Assay Type	Cell Line	Expected IC50
(-)-(S)-Cibenzoline	NaV1.5	Electrophysiology y	Guinea-pig ventricular cells	~3 μM (for Vmax reduction)[3]
(-)-(S)-Cibenzoline-D4	NaV1.5	Electrophysiology y	HEK-293 expressing hNaV1.5	Expected: 1-5 μM
(-)-(S)-Cibenzoline-D4	NaV1.5	Fluorescent Membrane Potential	CHO expressing hNaV1.5	Expected: 1-10 μM
Cibenzoline (racemate)	KATP channel (Kir6.2)	Electrophysiology y	Not specified	22.2 μM[2]
Cibenzoline (racemate)	IKr (hERG)	Electrophysiology y	Rat sino-atrial nodal cells	8.8 μM[2]
Cibenzoline (racemate)	IKs	Electrophysiology y	Rat sino-atrial nodal cells	12.3 μM[2]

Signaling Pathway of Sodium Channel Blockade

The primary mechanism of action of Cibenzoline involves the blockade of voltage-gated sodium channels in cardiomyocytes. This action reduces the rapid influx of sodium ions during phase 0 of the cardiac action potential, leading to a decrease in the rate of depolarization and conduction velocity.





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